molecular formula C13H16N2O B6333030 1-Benzofuran-7-yl-3-methyl-piperazine CAS No. 1446488-00-1

1-Benzofuran-7-yl-3-methyl-piperazine

Cat. No.: B6333030
CAS No.: 1446488-00-1
M. Wt: 216.28 g/mol
InChI Key: RSZBUIKPGYWRPJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzofuran-7-yl-3-methyl-piperazine (CAS 1446488-00-1) is a chemical hybrid incorporating both benzofuran and piperazine, which are recognized as privileged structures in medicinal chemistry for their diverse biological activities . This compound is of significant interest in oncological research, particularly in the development of novel kinase inhibitors. Scientific literature indicates that hybrids of benzofuran and piperazine have been strategically designed as potential inhibitors of CDK2 (Cyclin-Dependent Kinase 2), a key target in cancer therapy due to its role in controlling cell cycle progression . These inhibitors are investigated for their ability to bind to the unique DFG-out inactive conformation of the CDK2 kinase, which may lead to enhanced selectivity and prolonged target engagement . Researchers value this compound for its application in designing potential anticancer agents, with studies showing that similar structures exhibit promising inhibitory activity against CDK2 and promising antiproliferative effects on various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A549) carcinomas . The product is supplied with a purity of more than 95% . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3S)-1-(1-benzofuran-7-yl)-3-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZBUIKPGYWRPJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Methylsalicylaldehyde

Reaction of 3-methylsalicylaldehyde with malonic acid in phosphoryl chloride (POCl₃) at 60°C yields 4-hydroxy-6-methylcoumarin, which is subsequently chlorinated to form 4-chloro-6-methylcoumarin. Bromination at the 3-position using N-bromosuccinimide (NBS) introduces a functional handle for further substitution.

Key Reaction Conditions

  • Catalyst : ZnCl₂ in POCl₃

  • Temperature : 60–70°C

  • Yield : 59–65% for brominated intermediates

Functionalization at the 7-Position

Introducing a reactive group at the 7-position of the benzofuran core is critical for piperazine attachment. Nitration followed by reduction or direct halogenation are common strategies.

Nitration and Reduction

5-Nitrosalicylaldehyde derivatives are subjected to nucleophilic substitution with bromoacetamide or bromoacetonitrile under alkaline conditions (e.g., potassium carbonate in N-methylpyrrolidone). The nitro group is then reduced to an amine using catalytic hydrogenation or sodium dithionite.

Example Protocol

  • Substrate : 5-Nitrosalicylaldehyde

  • Reagent : 2-Bromoacetamide (2.2 eq)

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : NMP, 70°C, 3–4 hours

  • Yield : 72% for 5-nitrobenzofuran-2-methane amide

Halogenation

Direct bromination at the 7-position using NBS and benzoyl peroxide (BPO) in carbon tetrachloride provides 7-bromo-3-methylbenzofuran, which facilitates nucleophilic aromatic substitution with piperazine.

Piperazine Ring Formation

The piperazine moiety is introduced via cyclization or direct substitution. Two predominant methods are detailed below.

Cyclization with Di-(2-chloroethyl)amine

Reaction of 7-amino-3-methylbenzofuran with di-(2-chloroethyl)amine hydrochloride under basic conditions (e.g., potassium carbonate in acetone/ethanol) forms the piperazine ring through a double nucleophilic substitution mechanism.

Optimized Conditions

  • Molar Ratio : 1:1 (amine:dihalide)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Acetone/ethanol (1:1)

  • Temperature : Reflux, 48 hours

  • Yield : 49–55%

Buchwald-Hartwig Amination

For halogenated benzofurans, palladium-catalyzed coupling with pre-formed piperazine derivatives (e.g., 3-methylpiperazine) achieves direct C–N bond formation. This method avoids intermediate reduction steps and enhances regioselectivity.

Catalytic System

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

  • Solvent : Toluene, 110°C

  • Yield : 60–68%

Acid-Catalyzed Hydrolysis

When intermediates contain cyano groups (e.g., 7-cyano-3-methylbenzofuran), hydrolysis under strong acidic or basic conditions converts the nitrile to a primary amide, which subsequently participates in cyclization.

Hydrolysis Protocol

  • Reagent : Concentrated HCl (10 mL)

  • Temperature : 60°C, 3–4 hours

  • Workup : Neutralization to pH 6–7, extraction with dichloromethane

  • Yield : 83% for 7-carboxamide intermediates

Characterization and Spectral Data

Successful synthesis is confirmed via NMR, IR, and mass spectrometry.

¹H NMR Analysis

  • Benzofuran Protons : δ 7.36–7.74 ppm (aromatic H)

  • Piperazine Protons : δ 3.22–3.37 ppm (m, 8H, N–CH₂)

  • Methyl Group : δ 2.44 ppm (s, 3H, CH₃)

ESI-MS

  • Molecular Ion : [M+H]⁺ at m/z 216.28

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization with dihalideShort reaction steps, scalableRequires harsh bases, moderate yields
Buchwald-Hartwig couplingHigh regioselectivity, mild conditionsExpensive catalysts, oxygen-sensitive
Reductive aminationAvoids halogenated intermediatesLimited substrate scope

Industrial Feasibility

The cyclization route described in is preferred for large-scale synthesis due to its cost-effectiveness and minimal purification steps. Key considerations include:

  • Solvent Recovery : NMP and ethanol are recyclable.

  • Byproduct Management : Chloride salts are neutralized and filtered.

  • Throughput : Batch processing achieves 50–60% overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-7-yl-3-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran or piperazine rings .

Scientific Research Applications

Medicinal Chemistry

1-Benzofuran-7-yl-3-methyl-piperazine is extensively studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell growth, targeting various biochemical pathways involved in tumor progression.
  • Antimicrobial Properties : Studies have shown that similar compounds possess activity against pathogens like Mycobacterium tuberculosis, suggesting potential use as antimicrobial agents.

Pharmacological Studies

The compound has been evaluated for its interaction with various receptors:

  • Histamine Receptors : It shows promise as a ligand for H3R and H4R, which are implicated in managing allergic responses and neurodegenerative diseases. Molecular docking studies provide insights into its binding affinities and mechanisms of action.

Chemical Research

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:

  • Scaffold for Drug Development : The compound's structure facilitates the development of new pharmaceuticals by serving as a scaffold for synthesizing more complex molecules with desired biological activities.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Studies : A study demonstrated that this compound inhibited cell growth in multiple cancer cell lines, showcasing its potential as an anticancer agent.
  • Receptor Binding Studies : Molecular docking studies revealed significant binding affinities to histamine receptors, indicating potential therapeutic roles in treating allergic conditions and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Benzofuran-7-yl-3-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The benzofuran substituent increases molecular weight compared to BZP and mCPP, aligning more closely with benzothiophene-containing analogues .
  • Thermal Stability : Higher boiling points in benzofuran/benzothiophene derivatives suggest stronger intermolecular forces (e.g., dipole interactions) compared to alkyl-substituted piperazines .

Pharmacological and Functional Comparisons

While direct data on this compound is scarce, insights can be drawn from analogues:

  • BZP and TFMPP: Known stimulant effects via serotonin and dopamine receptor modulation; often used recreationally .
  • mCPP: A serotonin receptor agonist with anxiolytic and anorectic properties .

The benzofuran group in this compound may confer unique selectivity for serotonin receptors or enzymes like phosphodiesterases, though empirical validation is required.

Biological Activity

1-Benzofuran-7-yl-3-methyl-piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2OC_{13}H_{16}N_2O. The compound is characterized by a benzofuran moiety linked to a piperazine ring, which contributes to its unique biological properties. The structure allows for interactions with various biological targets, making it a valuable subject for medicinal chemistry.

The biological activity of 1-benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Notable mechanisms include:

  • Cell Growth Inhibition : Studies have shown that benzofuran derivatives can inhibit the growth of cancer cells by interfering with critical signaling pathways. For instance, certain derivatives have demonstrated significant cytotoxicity against lung adenocarcinoma (A549) cells by inhibiting the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .
  • Receptor Binding : This compound acts as a ligand for various receptors, which can modulate biological responses. Its interaction with specific kinases has been noted, enhancing its potential as an anticancer agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies. The following table summarizes key findings on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (μM) Mechanism
A549 (Lung cancer)0.12Inhibition of AKT signaling pathway
MCF-7 (Breast cancer)2.75Induction of apoptosis via caspase activation
Panc-1 (Pancreatic cancer)20–31Disruption of CDK2 dysregulation

These findings indicate that the compound can effectively reduce cell viability in various cancer types, emphasizing its therapeutic potential.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table outlines its minimum inhibitory concentration (MIC) against selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

  • In Vitro Studies : A study conducted on various benzofuran analogs demonstrated that modifications to the benzofuran structure could enhance anticancer activity. The introduction of electron-withdrawing groups significantly improved cytotoxicity against cancer cell lines .
  • In Vivo Studies : Research using murine models has shown that certain benzofuran derivatives can effectively reduce tumor size without significant toxicity to normal tissues. This highlights their potential for selective targeting in cancer therapy .
  • Molecular Docking Studies : Computational studies have indicated that this compound can adopt favorable binding conformations with key proteins involved in cancer progression, further supporting its role as a potential therapeutic agent .

Q & A

Q. Basic

  • Spectroscopic Techniques :
    • IR and HNMR : Identify functional groups (e.g., benzofuran C-O stretches) and proton environments .
    • GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities .
  • Melting Point Analysis : Validates crystalline consistency .

Q. Advanced

  • X-ray Crystallography : Resolves 3D molecular configuration via datasets (e.g., CCDC-1990392) and software like Olex2 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., C₁₇H₂₆N₂O₂) .

What biological assays are used to evaluate the compound’s activity, and how are contradictions in data addressed?

Q. Basic

  • In-Vitro Assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
    • Antimicrobial : Disk diffusion or microdilution against bacterial/fungal strains .

Q. Advanced

  • Target-Specific Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with tyrosine kinases or neurotransmitter receptors .
  • Data Reconciliation :
    • Meta-Analysis : Cross-referencing results with structurally similar compounds (e.g., benzofuran-2-yl derivatives) .
    • Dose-Response Curves : Identifying nonlinear activity patterns to explain variability .

How are structure-activity relationships (SAR) analyzed for benzofuran-piperazine hybrids?

Q. Advanced

  • Functional Group Modulation :
    • Benzofuran Substitution : Nitro or methoxy groups at position 4 enhance anticancer activity .
    • Piperazine Modifications : Methyl or fluorobenzyl groups improve blood-brain barrier penetration .
  • Pharmacophore Mapping : QSAR models quantify contributions of hydrophobic/electronic features to activity .

What challenges arise in synthesizing high-purity derivatives, and how are they mitigated?

Q. Advanced

  • Byproduct Formation :
    • Side Reactions : Unwanted alkylation during piperazine functionalization; mitigated via controlled stoichiometry .
    • Chromatographic Challenges : Co-elution of isomers; resolved using chiral columns or recrystallization .
  • Scale-Up Issues : Solvent recovery systems and flow chemistry improve reproducibility .

How is computational modeling integrated into the design of novel piperazine-based compounds?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., dopamine D2 receptor interactions) .
  • Fragment-Based Design : Leverages fragments like 1-(4-fluorobenzyl)piperazine to optimize kinase inhibitor scaffolds .

What safety protocols are essential for handling piperazine derivatives?

Q. Basic

  • PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Fume hoods for volatile solvents (DCM, DMF) .
  • Waste Management : Neutralization of acidic/basic byproducts before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.